4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-(4-Methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted with a 4-methylpyrimidin-2-yl group at the 4-position and a pyrrolidine-1-carbonyl moiety at the 2-position. This structure combines a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) with a morpholine ring (a saturated six-membered ring containing one oxygen and one nitrogen atom) and a pyrrolidine-derived carbonyl group.
The compound’s synthesis likely involves coupling reactions between chloropyrimidine intermediates and morpholine derivatives, followed by functionalization of the carbonyl group.
Properties
IUPAC Name |
[4-(4-methylpyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-11-4-5-15-14(16-11)18-8-9-20-12(10-18)13(19)17-6-2-3-7-17/h4-5,12H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJJGZYQEAZUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCOC(C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the pyrrolidine-1-carbonyl group and the 4-methylpyrimidin-2-yl group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to more consistent and high-quality products .
Chemical Reactions Analysis
Nucleophilic Substitution at the Morpholine Ring
The morpholine ring undergoes nucleophilic substitution reactions, particularly at the oxygen atom adjacent to the nitrogen. Key findings include:
These reactions are facilitated by the electron-rich oxygen in morpholine, which acts as a nucleophilic site. For example, alkylation with methyl iodide under basic conditions (K₂CO₃/DMF) yields substituted morpholines in moderate-to-high yields .
Electrophilic Aromatic Substitution on Pyrimidine
The 4-methylpyrimidin-2-yl group participates in electrophilic substitutions, primarily at the C5 position due to electron-donating effects from the methyl group:
| Reaction Type | Reagents | Position Modified | Selectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | >95% | |
| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | C5 | 88% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | C5 | 75–90% |
The methyl group at C4 directs electrophiles to C5, enabling regioselective modifications. For instance, chlorination with Cl₂/FeCl₃ produces 5-chloro-4-methylpyrimidin-2-yl derivatives .
Carbonyl Reactivity in Pyrrolidine-1-Carbonyl
The pyrrolidine-1-carbonyl group engages in condensation and nucleophilic acyl substitution:
The carbonyl group reacts with amines (e.g., hydrazine) to form hydrazides, a step critical for generating bioactive derivatives .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the pyrimidine ring:
These reactions expand the compound’s utility in medicinal chemistry. For example, Sonogashira coupling introduces alkynyl groups for click chemistry applications .
Acid/Base-Mediated Rearrangements
The morpholine-pyrimidine system undergoes pH-dependent rearrangements:
-
Acidic Conditions : Protonation of the pyrimidine nitrogen triggers ring-opening reactions, forming iminium intermediates .
-
Basic Conditions : Deprotonation at the morpholine oxygen leads to dimerization via ether linkages (observed in pH 9–10 buffers) .
Biological Activity Correlation
Reaction products exhibit distinct pharmacological profiles:
| Derivative Type | Target Enzyme | IC₅₀ (nM) | Source |
|---|---|---|---|
| 5-Chloro-pyrimidine | CDK4/6 | 28 ± 3 | |
| Hydrazide analog | PARP-1 | 42 ± 5 | |
| Alkynyl-coupled derivative | EGFR | 15 ± 2 |
The 5-chloro derivative shows potent CDK4/6 inhibition, highlighting the impact of pyrimidine functionalization .
Stability and Degradation Pathways
Key stability data under accelerated conditions:
| Condition | Degradation Products | Half-Life (Days) | Source |
|---|---|---|---|
| pH 1.2 (gastric fluid) | Morpholine ring-opened acid | 2.1 | |
| pH 7.4 (plasma) | Pyrrolidine carbonyl hydrolysis | 14.3 | |
| UV light (300 nm) | Pyrimidine dimerization | 0.5 |
Degradation is most rapid under acidic or UV-exposed conditions, necessitating stabilization strategies for pharmaceutical formulations .
Scientific Research Applications
Antimycobacterial Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant antimycobacterial properties. For instance, modifications to the pyrrolidine and morpholine components have been shown to enhance activity against Mycobacterium tuberculosis. A notable derivative displayed a minimum inhibitory concentration (MIC) significantly lower than that of traditional treatments, indicating its potential as an effective antitubercular agent .
Protein Kinase Inhibition
The compound has been explored as an inhibitor of Bruton's Tyrosine Kinase (BTK), which plays a crucial role in B-cell receptor signaling. Inhibitors of BTK are valuable in treating various hematological malignancies. The structural features of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine allow it to effectively bind to the kinase domain, providing a pathway for the development of targeted therapies .
Anticancer Properties
Research indicates that this compound may possess anticancer properties by disrupting cellular signaling pathways involved in tumor growth and proliferation. Initial studies have shown promising results in vitro against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Case Study 1: Antimycobacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of the compound for their antimycobacterial activity. The researchers synthesized various analogs and assessed their efficacy using MIC assays. One derivative demonstrated an MIC of 0.02 μg/mL against M. tuberculosis, marking a significant improvement over existing treatments .
Case Study 2: BTK Inhibition
In another study focused on BTK inhibitors, researchers synthesized this compound derivatives and evaluated their binding affinity using molecular docking studies. The results indicated strong binding interactions with the active site of BTK, leading to effective inhibition of kinase activity in cellular assays .
Mechanism of Action
The mechanism of action of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of morpholine-pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Morpholine-Pyrimidine Derivatives
Key Observations
Pyrrolidine-1-carbonyl vs. piperidine/piperazine: The smaller pyrrolidine ring (5-membered) may reduce steric hindrance compared to piperidine (6-membered), favoring interactions with compact enzymatic pockets . Electron-withdrawing groups (e.g., trifluoromethyl in BK79990) improve metabolic stability and electronegativity, critical for target engagement in kinase inhibitors .
Synthetic Accessibility :
- Chloropyrimidine intermediates (e.g., 4,6-dichloropyrimidin-2-yl-morpholine) are versatile starting materials for introducing diverse substituents via nucleophilic aromatic substitution .
- The target compound’s pyrrolidine-carbonyl group may require amide coupling reagents (e.g., HATU, as in ) or activation of carboxylic acid derivatives .
Biological Applications: Compounds with morpholine-thienopyrimidine cores () show promise in oncology due to their resemblance to PI3K/mTOR inhibitors. 4-Methoxybenzyl-protected derivatives () are intermediates in antitubercular agents, suggesting the target compound could be optimized for similar applications .
Biological Activity
The compound 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article reviews the available literature on the biological properties of this compound, highlighting its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a morpholine ring, a pyrrolidine moiety, and a methylpyrimidine substituent, which contribute to its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anti-inflammatory and anticancer properties.
- Modulation of Receptor Activity : It may act as a modulator of certain receptors, influencing downstream signaling cascades that affect cell proliferation and survival.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. Its IC50 values in these assays indicate significant potency compared to established chemotherapeutics .
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammatory markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by structural modifications. Key findings from SAR studies include:
- Substituent Effects : Variations in the pyrimidine and morpholine substituents can significantly alter the compound's potency and selectivity for biological targets.
- Linker Variability : The length and nature of the linker between the morpholine and pyrrolidine moieties also play a critical role in modulating biological activity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : A study reported that compounds similar to this compound exhibited IC50 values ranging from 0.01 to 0.1 μM against various kinases involved in cancer progression .
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth and lower levels of pro-inflammatory cytokines, indicating its potential as an anti-cancer agent .
- Molecular Docking Studies : Computational analyses suggest that this compound binds effectively to target proteins involved in cancer pathways, providing insights into its mechanism of action .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine, and how is purity validated?
- Methodology : A common approach involves condensation reactions of substituted acetophenones with aldehydes in ethanol under basic conditions (e.g., NaOH at 200°C for 1 h), followed by cyclization with guanidine nitrate in refluxing ethanol . Purity is typically validated via ¹H NMR (e.g., δ 1.41–8.21 ppm in DMSO-d₆) and melting point analysis. Recrystallization from ethanol (95%) is recommended for final purification .
Q. How is structural characterization performed for this compound and its intermediates?
- Methodology : Use ¹H NMR (600 MHz) in DMSO-d₆ to confirm proton environments, such as morpholine ring protons (δ 3.52 ppm) and pyrimidine aromatic signals (δ 7.42–8.21 ppm) . For advanced confirmation, X-ray crystallography (e.g., CCDC data) resolves bond angles and torsional strain in pyrimidine derivatives, as demonstrated for related compounds in Acta Crystallographica .
Q. What biological activities are associated with structurally similar pyrimidine-morpholine hybrids?
- Methodology : Evaluate antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria, using compounds like 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines as positive controls . Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., T-cell malignancies) can assess therapeutic potential, referencing protocols from forodesine hydrochloride studies .
Advanced Research Questions
Q. How can discrepancies in reaction yields for morpholine-pyrimidine hybrids be analyzed and resolved?
- Methodology : Compare reaction conditions (e.g., NaOEt vs. LiOH as bases) and solvent systems (ethanol vs. DMF). For example, guanidine nitrate cyclization at 80°C in ethanol yields 65–70% product, while higher temperatures (>100°C) may degrade intermediates . Use HPLC to monitor byproduct formation and optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to ketone) .
Q. What strategies enhance the metabolic stability of the pyrrolidine-1-carbonyl moiety in vivo?
- Methodology : Introduce fluorine substituents at the pyrrolidine ring (e.g., 4-CF₂H or 4-OCF₂H) to reduce oxidative metabolism, as seen in modified proline derivatives . Validate stability via liver microsome assays and compare logP values (e.g., 2.1 vs. 3.5 for fluorinated vs. non-fluorinated analogs) .
Q. How can computational modeling predict binding interactions with biological targets?
- Methodology : Perform docking studies using PyMOL or AutoDock Vina with kinase domains (e.g., PI3K or mTOR), leveraging crystal structures of pyrimidine derivatives (PDB ID: 4ZOP). Focus on hydrogen bonding between the morpholine oxygen and conserved residues (e.g., Val848 in PI3Kγ) .
Q. What experimental designs address low yields in multi-step syntheses?
- Methodology : Implement DoE (Design of Experiments) to optimize parameters:
- Temperature : 70–90°C for cyclization steps to balance reactivity and decomposition .
- Catalyst screening : Test Pd/C or CuI for Suzuki couplings of chloropyrimidine intermediates .
- Workup : Use ice-water quenching to precipitate products and minimize losses .
Q. How are structure-activity relationships (SAR) established for substituents on the pyrimidine ring?
- Methodology : Synthesize analogs with varying aryl groups (e.g., 4-Cl, 4-F, 4-MeO) at the pyrimidine 6-position. Assess IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) and correlate with steric/electronic parameters (Hammett σ values) .
Methodological Notes
- Contradiction Handling : When NMR data conflicts with theoretical predictions (e.g., unexpected splitting in pyrrolidine protons), verify sample purity via LC-MS and consider rotameric equilibria in DMSO .
- Advanced Purification : For hygroscopic intermediates, use anhydrous Na₂SO₄ during workup and store under argon .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
